molecular formula C22H30Cl2N2O2 B1201206 Spiradoline mesylate salt CAS No. 87151-85-7

Spiradoline mesylate salt

Cat. No. B1201206
CAS RN: 87151-85-7
M. Wt: 425.4 g/mol
InChI Key: NYKCGQQJNVPOLU-ONTIZHBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiradoline mesylate involves complex organic reactions, leading to its unique chemical structure. One notable study outlined the degradation of spiradoline mesylate in aqueous solutions, identifying a new degradation product formed by the addition of an imidazolidine ring to the spiradoline molecule. This degradation was promoted by oxidative conditions and provides insights into the chemical stability and synthetic challenges of spiradoline mesylate (Ogata, Shimizu, & Abe, 1993).

Scientific Research Applications

  • Potent Analgesic Properties : Spiradoline mesylate demonstrates more potent analgesic activity than morphine, likely mediated through kappa opioid receptors, which are different from those activated by morphine (Kunihara et al., 1989).

  • Selective Kappa-Opioid Receptor Agonist : Spiradoline mesylate is highly selective for kappa receptors, showing potential as an analgesic with fewer side effects like physical dependence and respiratory depression typically associated with morphine (Wadenberg, 2006).

  • Neuroprotective Properties : In animal models of ischemia, spiradoline has shown effects suggesting neuroprotective properties. It also displayed antipsychotic-like effects in animal behavioral tests and decreased tics in patients with Tourette's syndrome at low doses (Wadenberg, 2006).

  • Effects on Cardiovascular System : Spiradoline has been studied for its actions on the cardiovascular system, including potential antiarrhythmic properties and effects on blood pressure and heart rate (Pugsley et al., 1998).

  • Influence on Dopamine System : Spiradoline affects the central dopamine system, which may be involved in its suppression of locomotor activity, but not in its analgesia (Kunihara et al., 1993).

  • Potential in Ophthalmology : Research indicates that kappa opioid agonists like spiradoline can influence ocular hydrodynamics, affecting intraocular pressure and neurotransmitter release in the eye (Moore & Potter, 2001).

  • Neuroendocrine Effects : Spiradoline has been shown to influence neuroendocrine function, particularly in increasing free water clearance and stimulating the release of prolactin, growth hormone, and cortisol in humans (Ur et al., 1997).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(5S,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEZDPDAYTVKKG-XLTSWDRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CC[C@]2(CCCO2)C[C@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiradoline mesylate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiradoline mesylate salt
Reactant of Route 2
Reactant of Route 2
Spiradoline mesylate salt
Reactant of Route 3
Spiradoline mesylate salt
Reactant of Route 4
Reactant of Route 4
Spiradoline mesylate salt
Reactant of Route 5
Reactant of Route 5
Spiradoline mesylate salt
Reactant of Route 6
Reactant of Route 6
Spiradoline mesylate salt

Citations

For This Compound
6
Citations
JY Wang, M Zhao, FS Huang, JS Tang… - Neurochemical research, 2008 - Springer
… The κ-receptor agonist, spiradoline mesylate salt, failed to alter the mirror-image allodynia. These results suggest that Sm opioid receptor signaling is involved in inhibition of mirror-…
Number of citations: 14 link.springer.com
M Zhao, JY Wang, H Jia, JS Tang - Neuroscience, 2007 - Elsevier
… Microinjection of the κ-opioid receptor agonist spiradoline mesylate salt (U-62066) (100 μg) had no effect on the MNP. These results suggest that the VLO is involved in opioid-induced …
Number of citations: 26 www.sciencedirect.com
JY Wang, M Zhao, YK Yuan, GX Fan, H Jia, JS Tang - Neuroscience, 2006 - Elsevier
… Microinjection of the selective κ-receptor agonist spiradoline mesylate salt (100μg) into the thalamic nucleus submedius failed to alter the allodynia induced by spinal nerve ligation. …
Number of citations: 13 www.sciencedirect.com
QZ Zhai, AJ Ingenito - Journal of cardiovascular pharmacology, 1998 - journals.lww.com
Comparative centrally mediated hypotensive effects of three nonpeptide kappa opioid agonist drugs (bremazocine, spiradoline, and U-50,488 H) were evaluated in chloralose-…
Number of citations: 7 journals.lww.com
M Zhao, JY Wang, H Jia, JS Tang - Brain research, 2006 - Elsevier
Previous studies have indicated that the ventrolateral orbital cortex (VLO) is involved in opioid-mediated antinociception in the tail flick test and formalin test. The aim of the current study …
Number of citations: 21 www.sciencedirect.com
F Hu - 2008 - books.google.com
Pain is an unpleasant sensation. It is defined by the International Association for the Study of Pain (IASP) as" an unpleasant sensory and emotional experience associated with actual or …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.